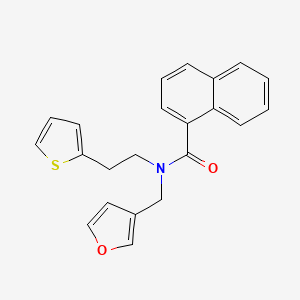

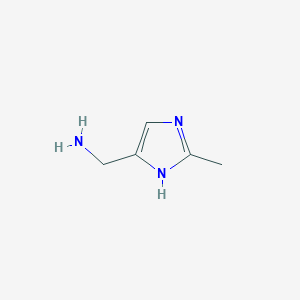

![molecular formula C7H14ClNO2 B2879771 (1S,3R,4S,5R)-6-Azabicyclo[3.2.1]octane-3,4-diol;hydrochloride CAS No. 2361609-05-2](/img/structure/B2879771.png)

(1S,3R,4S,5R)-6-Azabicyclo[3.2.1]octane-3,4-diol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(1S,3R,4S,5R)-6-Azabicyclo[3.2.1]octane-3,4-diol;hydrochloride” belongs to the class of organic compounds known as azabicyclo[3.2.1]octanes . These are organic compounds containing a bicyclic structure of a seven-member ring and a three-member ring, where one carbon atom is replaced by a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a seven-membered ring fused to a three-membered ring, with one of the carbon atoms in the seven-membered ring replaced by a nitrogen atom . The presence of hydroxyl groups and a hydrochloride group would also be characteristic features .Aplicaciones Científicas De Investigación

Gold(III) Tetrachloride Salt of L-cocaine

The gold(III) tetrachloride salt of L-cocaine demonstrates the intramolecular hydrogen bonding potential of nitrogen atom to the methoxycarbonyl group, offering insights into the structural aspects of such compounds. This study reveals the complex's distorted square planar configuration, highlighting its potential in structural chemistry and material science applications (Wood et al., 2007).

Desymmetrization via Ring-Closing Metathesis

The desymmetrization of trienes derived from diols via ring-closing metathesis has been explored as a strategy for synthesizing structures like 6,8-dioxabicyclo[3.2.1]octanes. This methodology provides a new route for the synthesis of complex natural products, demonstrating the utility of the compound in organic synthesis (Burke et al., 1999).

Chiral 2,6-Bridged Morpholine Systems

The synthesis of chiral 2,6-bridged morpholine systems from 1-amino-1-deoxy-D-glucitol illustrates the compound's role in creating complex molecular scaffolds. This approach highlights the compound's utility in synthetic chemistry, especially in the synthesis of biologically relevant molecules (Kilonda et al., 1995).

Enantiomeric Bicyclic Pyrrolidine Derivatives

The synthesis of enantiomerically pure bicyclic pyrrolidine derivatives from azabicyclooctane carboxylic acid demonstrates the compound's utility in asymmetric syntheses. These derivatives serve as efficient chiral auxiliaries, showcasing the compound's application in stereoselective synthesis (Martens & Lübben, 1991).

Propiedades

IUPAC Name |

(1S,3R,4S,5R)-6-azabicyclo[3.2.1]octane-3,4-diol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c9-6-2-4-1-5(7(6)10)8-3-4;/h4-10H,1-3H2;1H/t4-,5+,6+,7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAKLMNODQVZQC-MBWJBUSCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C(C1NC2)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2C[C@H]([C@H]([C@@H]1NC2)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3R,4S,5R)-6-Azabicyclo[3.2.1]octane-3,4-diol;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

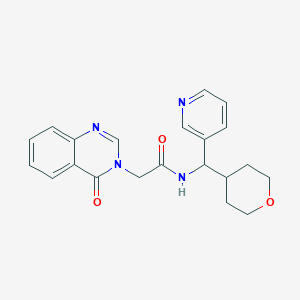

![3-(2-chlorophenyl)-6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2879693.png)

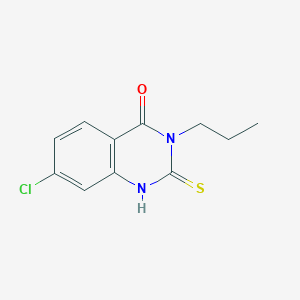

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2879694.png)

![6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2879697.png)

![N-(5-chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2879700.png)

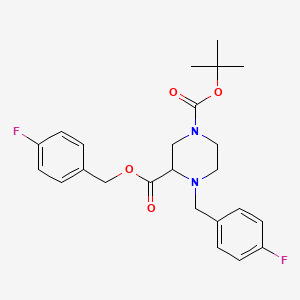

![(Z)-ethyl 2-((2,6-difluorobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2879705.png)

![5-amino-N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2879708.png)

![1-(pyrrolidin-1-yl)-2-(4-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B2879709.png)